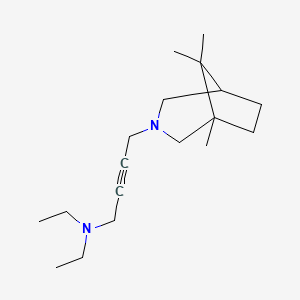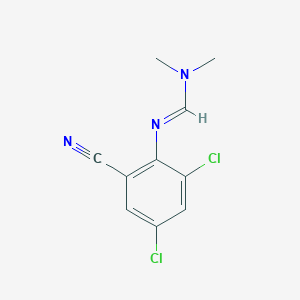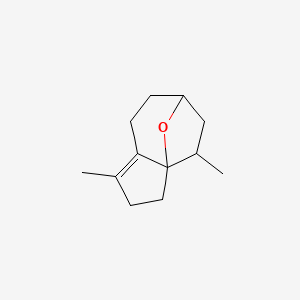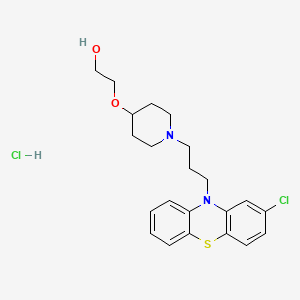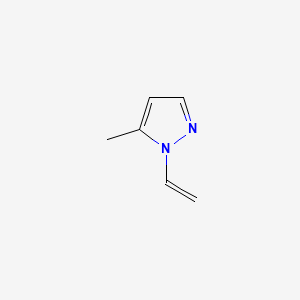
2,3,4,4a,10,10a-Hexahydro-1h-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine is a heterocyclic compound with the molecular formula C12H15NS. It is a derivative of phenothiazine, which is known for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antihistamine drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine typically involves the reductive cyclization of 2-(2-nitrophenoxy)cyclohexan-1-one. This reaction is carried out over palladium catalysts under mild conditions, such as in ethanol at 318 K and a pH of 2 with a pressure of 0.1 MPa . The product structure and ratio are determined using 1H and 13C NMR spectra, X-ray analysis, and GC/MS data .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar reductive cyclization processes, optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Produces sulfoxides or sulfones.
Reduction: Leads to the formation of secondary amines.
Substitution: Results in N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
2,3,4,4a,10,10a-Hexahydro-1H-phenoxazine: A structurally similar compound with different substituents on the nitrogen atom.
2,3,4,4a,10,10a-Hexahydro-1H-phenanthridine: Another related compound with a similar core structure but different functional groups.
Uniqueness
2,3,4,4a,10,10a-Hexahydro-1H-phenothiazine is unique due to its specific substitution pattern and the presence of a sulfur atom in the heterocyclic ring. This gives it distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
37004-69-6 |
|---|---|
Molekularformel |
C12H15NS |
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
2,3,4,4a,10,10a-hexahydro-1H-phenothiazine |
InChI |
InChI=1S/C12H15NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1,3,5,7,10,12-13H,2,4,6,8H2 |
InChI-Schlüssel |
GCAFFHUTHFEBEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)




